molecular formula C16H22O4 B13003687 Diethyl 2-((1R,5S)-3-ethylbicyclo[3.2.0]hept-3-en-6-ylidene)malonate

Diethyl 2-((1R,5S)-3-ethylbicyclo[3.2.0]hept-3-en-6-ylidene)malonate

Cat. No.: B13003687
M. Wt: 278.34 g/mol
InChI Key: IZDZVKMHQRMMPM-VXGBXAGGSA-N
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Description

Diethyl2-((1R,5S)-3-ethylbicyclo[3.2.0]hept-3-en-6-ylidene)malonate is an organic compound with a complex bicyclic structure. It is known for its applications in organic synthesis and as an intermediate in the preparation of various chemical compounds .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Diethyl2-((1R,5S)-3-ethylbicyclo[3.2.0]hept-3-en-6-ylidene)malonate typically involves the reaction of 1,7-cycloheptadiene with p-toluenesulfonyl chloride to form 1,7-cycloheptadienylidene. This intermediate is then subjected to hydrogenation, alkaline hydrolysis, and acid catalysis to yield the target compound .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves stringent control of reaction conditions to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

Diethyl2-((1R,5S)-3-ethylbicyclo[3.2.0]hept-3-en-6-ylidene)malonate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or alkanes .

Scientific Research Applications

Diethyl2-((1R,5S)-3-ethylbicyclo[3.2.0]hept-3-en-6-ylidene)malonate has several scientific research applications:

    Chemistry: Used as an intermediate in organic synthesis for the preparation of complex molecules.

    Biology: Investigated for its potential biological activities and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor in drug synthesis.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Diethyl2-((1R,5S)-3-ethylbicyclo[3.2.0]hept-3-en-6-ylidene)malonate involves its interaction with specific molecular targets and pathways. The compound’s bicyclic structure allows it to fit into certain active sites of enzymes or receptors, modulating their activity. This interaction can lead to various biochemical effects, depending on the context of its use .

Comparison with Similar Compounds

Similar Compounds

  • (1R,5S)-3-ethyl-Bicyclo[3.2.0]hept-3-en-6-one
  • (1S,5R)-3-ethyl-Bicyclo[3.2.0]hept-3-en-6-one

Uniqueness

Diethyl2-((1R,5S)-3-ethylbicyclo[3.2.0]hept-3-en-6-ylidene)malonate is unique due to its specific bicyclic structure and the presence of the malonate ester group. This combination imparts distinct chemical properties and reactivity, making it valuable in various synthetic applications .

Properties

Molecular Formula

C16H22O4

Molecular Weight

278.34 g/mol

IUPAC Name

diethyl 2-[(1R,5S)-3-ethyl-6-bicyclo[3.2.0]hept-3-enylidene]propanedioate

InChI

InChI=1S/C16H22O4/c1-4-10-7-11-9-13(12(11)8-10)14(15(17)19-5-2)16(18)20-6-3/h8,11-12H,4-7,9H2,1-3H3/t11-,12-/m1/s1

InChI Key

IZDZVKMHQRMMPM-VXGBXAGGSA-N

Isomeric SMILES

CCC1=C[C@@H]2[C@H](C1)CC2=C(C(=O)OCC)C(=O)OCC

Canonical SMILES

CCC1=CC2C(C1)CC2=C(C(=O)OCC)C(=O)OCC

Origin of Product

United States

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